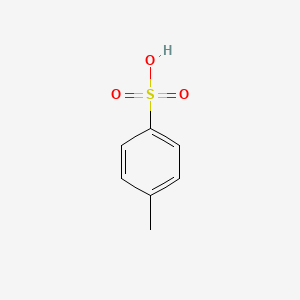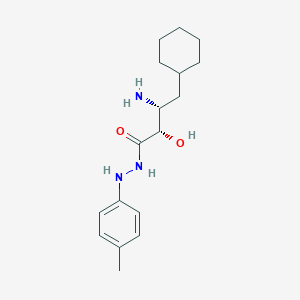![molecular formula C23H21N7O B10760165 6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide](/img/structure/B10760165.png)
6-[(Z)-Amino(imino)methyl]-N-[4-(aminomethyl)phenyl]-4-(pyrimidin-2-ylamino)-2-naphthamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide is a small organic molecule belonging to the class of naphthalene-2-carboxanilides This compound is characterized by its complex structure, which includes a naphthalene core, a pyrimidine ring, and multiple amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core is synthesized through a series of reactions, including Friedel-Crafts acylation and subsequent cyclization.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions.
Amination Reactions: Amino groups are added through amination reactions using reagents such as ammonia or amines under controlled conditions.
Final Coupling: The final step involves coupling the naphthalene core with the pyrimidine ring and amino groups using coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide involves its interaction with molecular targets such as enzymes and receptors. It may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The specific pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Carbamimidoyl-4-(Pyrimidin-2-Ylamino)-Naphthalene-2-Carboxylic Acid (4-Aminomethyl-Phenyl)-Amide
- Naphthalene-2-Carboxanilides
Uniqueness
6-[(Z)-Amino(Imino)Methyl]-N-[4-(Aminomethyl)Phenyl]-4-(Pyrimidin-2-Ylamino)-2-Naphthamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific biological activities that may not be observed with other similar compounds.
Properties
Molecular Formula |
C23H21N7O |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-6-carbamimidoyl-4-(pyrimidin-2-ylamino)naphthalene-2-carboxamide |
InChI |
InChI=1S/C23H21N7O/c24-13-14-2-6-18(7-3-14)29-22(31)17-10-15-4-5-16(21(25)26)11-19(15)20(12-17)30-23-27-8-1-9-28-23/h1-12H,13,24H2,(H3,25,26)(H,29,31)(H,27,28,30) |
InChI Key |
CSWQJKHBMACTGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC2=C3C=C(C=CC3=CC(=C2)C(=O)NC4=CC=C(C=C4)CN)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


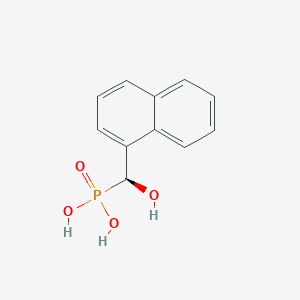
![4-((3R,4S,5R)-4-Amino-3,5-dihydroxy-hex-1-ynyl)-5-fluoro-3-[1-(3-methoxy-1H-pyrrol-2-YL)-meth-(Z)-ylidene]-1,3-dihydro-indol-2-one](/img/structure/B10760090.png)
![(4'-{[Allyl(methyl)amino]methyl}-1,1'-biphenyl-4-YL)(4-bromophenyl)methanone](/img/structure/B10760098.png)
![{[7-(Difluoro-phosphono-methyl)-naphthalen-2-YL]-difluoro-methyl}-phosphonic acid](/img/structure/B10760104.png)
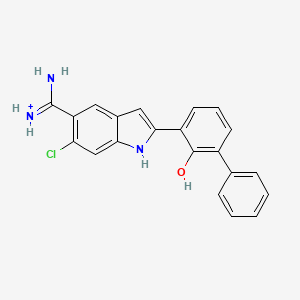
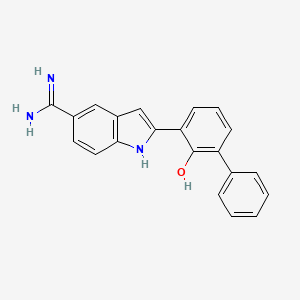
![3H-Pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B10760132.png)
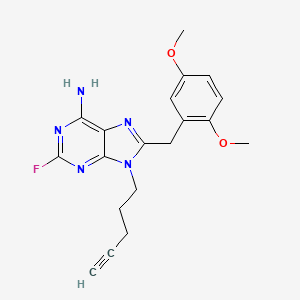
![[2(Formyl-hydroxy-amino)-ethyl]-phosphonic acid](/img/structure/B10760137.png)
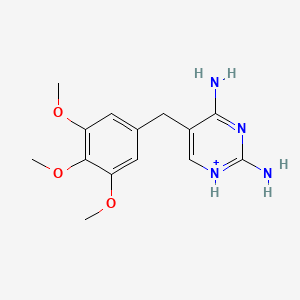
![[Methylseleno]acetate](/img/structure/B10760144.png)
